BenchChemオンラインストアへようこそ!

6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl}-1,3-benzothiazole

Cytotoxicity Benzothiazole-Piperazine Anticancer

CAS 2034490-92-9 is a synthetic benzothiazole-piperazine carboxamide featuring a 5-methylisoxazole substituent. It belongs to a class of heterocyclic compounds actively investigated for anticancer , antimicrobial, and central nervous system applications.

Molecular Formula C17H18N4O2S
Molecular Weight 342.42
CAS No. 2034490-92-9
Cat. No. B2927295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl}-1,3-benzothiazole
CAS2034490-92-9
Molecular FormulaC17H18N4O2S
Molecular Weight342.42
Structural Identifiers
SMILESCC1=C(C=NO1)CN2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4
InChIInChI=1S/C17H18N4O2S/c1-12-14(9-19-23-12)10-20-4-6-21(7-5-20)17(22)13-2-3-15-16(8-13)24-11-18-15/h2-3,8-9,11H,4-7,10H2,1H3
InChIKeyQLCYCHDWSXXPEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl}-1,3-benzothiazole (CAS 2034490-92-9): Procurement-Focused Baseline Overview


CAS 2034490-92-9 is a synthetic benzothiazole-piperazine carboxamide featuring a 5-methylisoxazole substituent. It belongs to a class of heterocyclic compounds actively investigated for anticancer [1], antimicrobial, and central nervous system applications. Structurally related benzothiazole-piperazine derivatives have demonstrated sub-micromolar GI50 values against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines [1]. However, specific public quantitative bioactivity data for CAS 2034490-92-9 itself is extremely limited, making direct evidence-based differentiation from its analogs challenging.

Why Generic Substitution Fails: Critical Structure-Activity Differences in 6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl}-1,3-benzothiazole (CAS 2034490-92-9)


Benzothiazole-piperazine derivatives exhibit profound sensitivity to substitution pattern variations. In the Gurdal et al. (2015) series, a mere change from a 4-chlorobenzoyl to a 3,4-dichlorobenzoyl group shifted GI50 values by over an order of magnitude across multiple cancer cell lines [1]. The CAS 2034490-92-9 scaffold is specifically distinguished by its 5-methylisoxazole head group and a 6-benzothiazole carbonyl attachment; close analogs with 3,5-dimethylisoxazole or with 2-benzothiazole regiochemistry cannot be assumed to share comparable target affinity, metabolic stability, or selectivity profiles without explicit supporting data.

Quantitative Evidence Guide for 6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl}-1,3-benzothiazole (CAS 2034490-92-9)


Cytotoxic Potency: Class-Level Inference from Benzothiazole-Piperazine Analogues

No direct quantitative cytotoxic data is available for CAS 2034490-92-9. However, the structurally related benzothiazole-piperazine compound 1d from Gurdal et al. (2015) exhibited high cytotoxicity across three cancer cell lines [1]. This provides a class-level efficacy benchmark. The 5-methylisoxazole substitution in the target compound may impart different lipophilicity and hydrogen-bonding capacity compared to the phenylacyl substituents in 1d, which could influence membrane permeability and target engagement, though this remains experimentally unverified.

Cytotoxicity Benzothiazole-Piperazine Anticancer

Structural Differentiation: 5-Methylisoxazole versus 3,5-Dimethylisoxazole Regioisomer

The closest commercially available structural analog is 2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl}-1,3-benzothiazole hydrochloride, which differs in two critical aspects: (i) the isoxazole bears an additional methyl group at the 3-position, and (ii) the benzothiazole attachment is at the 2-position rather than the 6-position. These modifications can significantly alter the compound's three-dimensional conformation and electrostatic surface potential, potentially affecting target binding and selectivity. Without head-to-head bioactivity data, these structural differences preclude any assumption of functional equivalence.

Isoxazole substitution Regiochemistry Structure-Activity Relationship

Scaffold Versatility: The Unique Isoxazole-Piperazine-Benzothiazole Triad

The combination of a 5-methylisoxazole moiety linked via a piperazine bridge to a benzothiazole carbonyl constitutes a scaffold that is underrepresented in published screening libraries. While individual fragments (e.g., 1-[(5-methylisoxazol-4-yl)methyl]piperazine, CAS 1368713-95-4 ) are commercially available as building blocks, the fully assembled carboxamide is less common. This scaffold may offer opportunities for selective polypharmacology or for targeting proteins that accommodate the extended, relatively planar three-ring system. No quantitative selectivity or polypharmacology data are currently available.

Scaffold diversity Lead optimization Medicinal chemistry

Best-Fit Application Scenarios for 6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl}-1,3-benzothiazole (CAS 2034490-92-9)


Anticancer Lead Optimization Campaigns Targeting HUH-7, MCF-7, or HCT-116 Cell Lines

Given the established class-level cytotoxicity of benzothiazole-piperazine derivatives against hepatocellular, breast, and colorectal cancer lines [1], CAS 2034490-92-9 can serve as a core scaffold for systematic structure-activity relationship (SAR) exploration. The 5-methylisoxazole head group and 6-benzothiazole attachment represent a distinct chemical vector that may yield novel selectivity profiles when elaborated further. Procurement is warranted for laboratories seeking to expand beyond the phenylacyl-substituted series described in Gurdal et al. (2015) [1].

Chemical Probe Development for Isoxazole-Binding Biological Targets

The 5-methylisoxazole fragment is a recognized pharmacophore in several drug classes, including anti-inflammatory and CNS agents. The full carboxamide linkage to a benzothiazole ring creates a probe molecule capable of interrogating targets that require both a hydrogen-bond-accepting isoxazole and an aromatic sulfur-containing heterocycle. This scaffold may be useful in chemoproteomics or affinity-based protein profiling experiments, though target engagement must be confirmed experimentally.

Comparative Selectivity Profiling Against Benzothiazole-Piperazine Panel

Because the compound occupies a specific region of chemical space not covered by the 2-benzothiazole or 3,5-dimethylisoxazole analogs, it is suitable for inclusion in selectivity panels designed to map differential kinase, GPCR, or epigenetic target engagement across a benzothiazole-piperazine library. Such profiling is a prerequisite for establishing the compound's unique procurement value proposition.

Quote Request

Request a Quote for 6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl}-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.